molecular formula C16H15NO2S B2903977 N-[3-(1-benzofuran-2-yl)propyl]thiophene-3-carboxamide CAS No. 2034414-79-2

N-[3-(1-benzofuran-2-yl)propyl]thiophene-3-carboxamide

Cat. No.: B2903977
CAS No.: 2034414-79-2
M. Wt: 285.36
InChI Key: UUYNBGVRCLAPPK-UHFFFAOYSA-N
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Description

N-[3-(1-benzofuran-2-yl)propyl]thiophene-3-carboxamide is a compound that combines the structural features of benzofuran and thiophene. Benzofuran is a bicyclic structure consisting of a benzene ring fused to a furan ring, while thiophene is a five-membered ring containing sulfur. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Future Directions

The future directions for the study of “N-(3-(benzofuran-2-yl)propyl)thiophene-3-carboxamide” and similar compounds could involve further exploration of their synthesis methods, understanding their mechanisms of action, and assessing their safety and efficacy in biological applications. These compounds have potential applications in many aspects, making them potential natural drug lead compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1-benzofuran-2-yl)propyl]thiophene-3-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1-benzofuran-2-yl)propyl]thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can be performed on the benzofuran or thiophene rings to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

N-[3-(1-benzofuran-2-yl)propyl]thiophene-3-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1-benzofuran-2-yl)propyl]thiophene-3-carboxamide is unique due to the combination of benzofuran and thiophene moieties, which may confer distinct biological activities and properties compared to compounds containing only one of these rings. This dual functionality can enhance its potential as a versatile compound in various applications.

Properties

IUPAC Name

N-[3-(1-benzofuran-2-yl)propyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2S/c18-16(13-7-9-20-11-13)17-8-3-5-14-10-12-4-1-2-6-15(12)19-14/h1-2,4,6-7,9-11H,3,5,8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUYNBGVRCLAPPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)CCCNC(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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